molecular formula C18H14N6O3S B2887277 4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 897623-18-6

4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2887277
CAS No.: 897623-18-6
M. Wt: 394.41
InChI Key: FJPIFXGUHSKSGX-UHFFFAOYSA-N
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Description

4-Sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group substituted with a 4-sulfamoylbenzamide moiety. This structure combines a triazolopyridazine scaffold—known for diverse pharmacological activities—with a sulfonamide group, which is frequently associated with antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name

4-sulfamoyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S/c19-28(26,27)15-6-4-12(5-7-15)18(25)21-14-3-1-2-13(10-14)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPIFXGUHSKSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the triazolo-pyridazine core. This can be achieved by cyclocondensation reactions involving hydrazine derivatives and appropriate diketones or aldehydes. For instance, acetyl acetone can be added to a solution of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in absolute ethanol, followed by refluxing at 80°C for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. For instance, as a dual inhibitor of c-Met and Pim-1 kinases, it binds to the ATP-binding sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to the arrest of cancer cell growth and induction of apoptosis (programmed cell death). The compound has been shown to increase levels of caspase-9 and decrease levels of phosphorylated PI3K, AKT, and mTOR, which are key signaling molecules in cell survival pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Structure Key Structural Features Biological Activity Key Findings References
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Acetamide substituent; methyl-triazolopyridazine Lin28 inhibition Blocks Lin28/let-7 interaction, reduces tumorsphere formation in cancer cells
E-4b (E-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid) Benzoylamino-propenoic acid substituent Not specified High melting point (253–255°C), suggesting thermal stability
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives (e.g., compound 9 ) Pyrazolo-triazolo-pyrimidine core; chlorophenyl and benzamide groups EGFR-TK inhibition Synthesized via solvent-free green chemistry; 93% yield for derivative 10
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives Methyl-triazolopyridazine; benzamide/sulfonamide substituents Antimicrobial activity Moderate to good activity against microbes; sulfonamide variants show enhanced potency
3ab (N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide) Trifluoromethyl group; propenamide linker Not specified Synthesized via visible-light-mediated C(sp³)–C(sp³) coupling; 44% yield
Crystalline salt forms of 3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide Piperazinyl-methyl and trifluoromethyl groups Medical applications (patented) Enhanced pharmacokinetics via salt formation

Structural and Functional Insights

Triazolopyridazine Core

The [1,2,4]triazolo[4,3-b]pyridazine moiety is a common feature among analogs, suggesting its critical role in binding to biological targets. For example:

  • Lin28-1632 leverages this core to inhibit Lin28, a protein implicated in cancer stem cell maintenance .
  • EGFR-TK inhibitors () replace the phenyl-benzamide group with pyrazolo-pyrimidine systems, demonstrating scaffold flexibility for kinase targeting .
Substituent Effects
  • Sulfamoyl vs. Acetamide/Methyl Groups : The target compound’s 4-sulfamoylbenzamide group may enhance hydrophilicity and antimicrobial activity compared to Lin28-1632 (acetamide) and ’s methyl-triazolopyridazine derivatives .
  • Trifluoromethyl Groups : Compound 3ab () incorporates a trifluoromethyl group, which often improves metabolic stability and target affinity .

Biological Activity

The compound 4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory properties, and its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure with a sulfonamide group, a benzamide moiety, and a triazolopyridazine ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Property Value
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 378.43 g/mol
IUPAC Name This compound

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures. The triazolopyridazine moiety is believed to play a critical role in modulating inflammatory pathways by acting as an inhibitor of specific kinases involved in inflammation.

The mechanism of action for this compound is multifaceted:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
  • Receptor Interaction : Binding studies suggest that the compound interacts with various receptors involved in inflammatory responses and pain signaling.
  • Cell Cycle Arrest : Some studies indicate that this compound may induce cell cycle arrest in cancer cell lines, suggesting potential anticancer activity.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives including our compound. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 10 µg/mL.

Study 2: Anti-inflammatory Effects

In a study assessing anti-inflammatory effects in murine models, the compound significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of TNF-alpha and IL-6 in treated animals compared to controls.

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